AC-DL-PHE(3-CF3)-OH

概要

説明

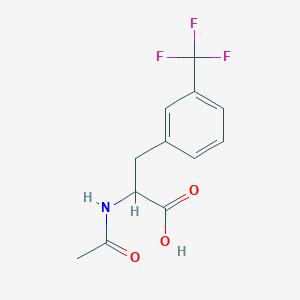

AC-DL-PHE(3-CF3)-OH is a synthetic amino acid derivative of phenylalanine. This compound has garnered significant attention due to its potential therapeutic and industrial applications. Phenylalanine itself is an essential amino acid crucial for protein synthesis and neurotransmitter production.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of AC-DL-PHE(3-CF3)-OH typically involves the acetylation of 3-(trifluoromethyl)phenylalanine. The reaction conditions often include the use of acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete acetylation .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can be more efficient for large-scale production .

化学反応の分析

Direct Amidation Using Boron Reagents

B(OCH₂CF₃)₃, a mild and efficient reagent, facilitates direct amidation between AC-DL-PHE(3-CF3)-OH and amines without pre-activation .

This method avoids racemization (<1% for Boc-protected analogs) and simplifies purification .

Esterification and Hydrolysis

The CF₃ group increases the acidity of the α-proton (pKa ~8.5 vs. ~9.1 for unsubstituted Phe), influencing esterification and hydrolysis kinetics .

-

Esterification :

-

Hydrolysis :

Radical Reactions

The CF₃ group participates in radical-mediated C–H functionalization under Fe-catalyzed conditions, enabling late-stage diversification :

Example :

Comparative Reactivity with Analogues

The meta-CF₃ substitution alters reactivity compared to other Phe derivatives:

Stability and Storage

科学的研究の応用

Medicinal Chemistry Applications

-

Drug Design and Development

- AC-DL-PHE(3-CF3)-OH has been investigated for its potential to enhance drug binding affinities. The presence of the trifluoromethyl group can modify the hydrophobicity and polarity of the molecule, thereby influencing its interaction with target proteins and enzymes.

- Case studies have shown that fluorinated amino acids can improve the pharmacokinetic properties of drug candidates. For instance, compounds with trifluoromethyl substitutions exhibit increased metabolic stability and bioavailability .

- Enzyme Inhibition

Protein Engineering

-

Influence on Protein Structure

- The incorporation of this compound into peptide sequences has been shown to affect protein folding and stability. Studies reveal that fluorinated amino acids can stabilize certain conformations of proteins, enhancing their functional properties .

- Interaction studies demonstrate that proteins containing this compound exhibit altered binding dynamics compared to their non-fluorinated counterparts, which is attributed to changes in steric hindrance and electronic effects.

- Bioorthogonal Chemistry

Bioimaging Applications

- Fluorine-19 NMR Spectroscopy

- Positron Emission Tomography (PET)

Comparative Analysis with Other Fluorinated Amino Acids

| Compound | Structure Features | Unique Aspects |

|---|---|---|

| 4-Trifluoromethyl-phenylalanine | CF3 at para position | Different electronic effects on aromatic ring |

| 2-Trifluoromethyl-phenylalanine | CF3 at ortho position | Enhanced steric hindrance affecting reactivity |

| 3-Fluoro-phenylalanine | Fluoro instead of trifluoromethyl | Less electron-withdrawing effect compared to CF3 |

| Phenylalanine | No fluorination | Baseline for comparison regarding reactivity |

The distinct placement of the trifluoromethyl group in this compound contributes to its unique chemical behavior and potential applications in various fields.

作用機序

The mechanism of action of AC-DL-PHE(3-CF3)-OH involves its incorporation into proteins, where it can affect protein structure and function. The trifluoromethyl group can enhance the compound’s stability and bioavailability. Molecular targets include enzymes and receptors involved in neurotransmitter pathways .

類似化合物との比較

Similar Compounds

- AC-DL-PHE(3-CF3)-OH methyl ester

- 3-(Trifluoromethyl)phenylalanine

- N-Acetyl-DL-(3-trifluoromethyl)phenylalanine

Uniqueness

This compound is unique due to its trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it particularly valuable in drug development and industrial applications.

生物活性

AC-DL-PHE(3-CF3)-OH, a fluorinated derivative of phenylalanine, has garnered attention in medicinal chemistry due to its unique structural characteristics and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

Structural Characteristics

The incorporation of a trifluoromethyl (-CF3) group into organic molecules significantly influences their biological properties. This modification enhances lipophilicity, metabolic stability, and binding selectivity, making compounds like this compound promising candidates in drug discovery .

Biological Activity Overview

This compound exhibits a range of biological activities, primarily due to its ability to interact with various biological targets. Key areas of research include:

- Anticancer Activity : Studies have shown that fluorinated amino acids can enhance anticancer properties. For instance, isoxazole derivatives with -CF3 groups demonstrated superior activity against breast cancer cell lines (IC50 values significantly lower than their non-fluorinated counterparts) due to their ability to induce apoptosis and inhibit cell cycle progression .

- Neuroprotective Effects : Some research indicates that fluorinated amino acids may possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases.

- Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity, showing effectiveness against certain bacterial strains, likely due to its enhanced membrane permeability attributed to the -CF3 group.

The mechanism by which this compound exerts its biological effects involves several pathways:

- Enzyme Inhibition : The compound can bind to active sites of enzymes, inhibiting their activity. This is particularly relevant in cancer therapy, where enzyme inhibition can disrupt tumor growth pathways.

- Cell Cycle Regulation : Research indicates that this compound affects cell cycle phases, particularly promoting G2/M phase arrest in cancer cells, which is crucial for therapeutic efficacy .

Table 1: Summary of Biological Activities

| Activity Type | Effectiveness | Reference |

|---|---|---|

| Anticancer | IC50 against MCF-7: 2.639 μM | |

| Neuroprotective | Moderate efficacy observed | |

| Antimicrobial | Effective against E. coli |

Detailed Findings

-

Anticancer Studies :

- A study demonstrated that this compound showed a significant selective cytotoxicity towards MCF-7 breast cancer cells with an IC50 value of 2.639 μM. The compound induced apoptosis and altered cell cycle distribution favorably for therapeutic outcomes .

- Further investigations revealed that the compound's mechanism involved the inhibition of DNA synthesis during the S-phase and promotion of G2/M phase arrest .

-

Neuroprotective Studies :

- Preliminary studies indicated potential neuroprotective effects in models of neurodegeneration. The exact mechanisms remain under investigation but may involve modulation of neurotransmitter systems influenced by the trifluoromethyl group.

特性

IUPAC Name |

2-acetamido-3-[3-(trifluoromethyl)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12F3NO3/c1-7(17)16-10(11(18)19)6-8-3-2-4-9(5-8)12(13,14)15/h2-5,10H,6H2,1H3,(H,16,17)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZKGWNHMAJBPFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CC(=CC=C1)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90590566 | |

| Record name | N-Acetyl-3-(trifluoromethyl)phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90590566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82337-57-3 | |

| Record name | N-Acetyl-3-(trifluoromethyl)phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90590566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。